5,6-Diphenyl-2-(ethylamino)pyrazine
Description
Contextual Significance of Nitrogen Heterocycles in Advanced Chemical Sciences
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com Their importance in advanced chemical sciences is multifaceted and profound. These compounds are ubiquitous in nature, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. openmedicinalchemistryjournal.com In the realm of medicinal chemistry, nitrogen heterocycles are a cornerstone of drug discovery, with a significant majority of FDA-approved small-molecule drugs containing a nitrogen heterocycle. msesupplies.com Their structural diversity and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules with specific biological activities. wisdomlib.org
Beyond pharmaceuticals, nitrogen heterocycles play a crucial role in materials science, where they are utilized as building blocks for functional materials such as polymers and dyes. numberanalytics.com Their electronic properties also make them valuable in the development of conducting polymers and as ligands in catalysis, enhancing the efficiency and selectivity of chemical reactions. numberanalytics.com The versatility of nitrogen heterocycles extends to agrochemicals, where they form the basis of many modern fungicides, herbicides, and insecticides. msesupplies.com The continuous exploration of new synthetic methodologies and the investigation of their structure-property relationships ensure that nitrogen heterocycles will remain a vibrant and impactful area of research. elsevierpure.com
Overview of Substituted Pyrazines in Contemporary Organic and Medicinal Chemistry Research
Pyrazine (B50134) is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. benthamdirect.comnih.gov This structural motif imparts a unique set of chemical and physical properties, making substituted pyrazines a subject of intense research in organic and medicinal chemistry. The pyrazine ring is electron-deficient, which influences its reactivity and interactions with biological targets. nih.gov
In medicinal chemistry, pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. researchgate.nettandfonline.com The versatility of the pyrazine scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. benthamdirect.com For instance, the substitution pattern on the pyrazine ring can significantly impact a compound's cytotoxicity against cancer cell lines and its inhibitory activity against specific enzymes. nih.gov Several marketed drugs incorporate the pyrazine structure, highlighting its therapeutic relevance. nih.govmdpi.com
In organic synthesis, pyrazines serve as versatile intermediates and building blocks for the construction of more complex molecules. researchgate.net Their unique electronic nature facilitates a range of chemical transformations, including cross-coupling reactions, which are fundamental in modern organic synthesis. tandfonline.com The ongoing development of novel synthetic routes to access diverse substituted pyrazines continues to expand their potential applications in various fields of chemistry. researchgate.net
Rationale for the In-Depth Investigation of 5,6-Diphenyl-2-(ethylamino)pyrazine
The specific compound, this compound, presents a compelling case for detailed scientific investigation due to the unique combination of its structural features. The pyrazine core provides the foundational heterocyclic structure known for its diverse biological activities. The presence of two phenyl groups at positions 5 and 6 introduces significant steric bulk and the potential for pi-stacking interactions, which can influence its binding to biological macromolecules. Furthermore, the ethylamino group at position 2 is a key functional group that can participate in hydrogen bonding and alter the compound's solubility and electronic properties.
The rationale for its in-depth study is rooted in the established importance of substituted pyrazines in medicinal chemistry. The specific arrangement of the diphenyl and ethylamino substituents on the pyrazine ring offers a unique chemical space to explore for potential therapeutic applications. Understanding the structure-activity relationships of such compounds is crucial for the rational design of new and more effective drug candidates.
Scope and Objectives of the Comprehensive Academic Research on this compound
The primary objective of a comprehensive academic research program on this compound would be to thoroughly characterize its chemical, physical, and potential biological properties. The scope of such research would encompass several key areas:
Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in high purity. Comprehensive characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its molecular structure.
Structural Analysis: Elucidation of its three-dimensional structure, potentially through single-crystal X-ray diffraction, to understand the spatial arrangement of the phenyl and ethylamino groups.
Physicochemical Properties: Investigation of its solubility, lipophilicity, and other properties that are critical for its potential as a bioactive molecule.
Biological Screening: Evaluation of its biological activity across a range of assays to identify any potential therapeutic applications, such as anticancer or antimicrobial properties.
The overarching goal is to generate a detailed scientific profile of this compound, contributing to the broader understanding of substituted pyrazines and potentially identifying a new lead compound for further development.
Structure
3D Structure
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-ethyl-5,6-diphenylpyrazin-2-amine |
InChI |
InChI=1S/C18H17N3/c1-2-19-16-13-20-17(14-9-5-3-6-10-14)18(21-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21) |
InChI Key |
LEGLWLQTSAWTMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 5,6 Diphenyl 2 Ethylamino Pyrazine
Retrosynthetic Analysis of the 5,6-Diphenyl-2-(ethylamino)pyrazine Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bond of the ethylamino group. This is a common strategy for amines and points to a nucleophilic substitution reaction as the final key step in the forward synthesis. This disconnection reveals two key synthons: a 2-halo-5,6-diphenylpyrazine electrophile and an ethylamine (B1201723) nucleophile.
Further disconnection of the pyrazine (B50134) ring itself is achieved by breaking the C-N bonds within the heterocycle. This leads back to two fundamental building blocks: a 1,2-dicarbonyl compound, which provides the C5 and C6 carbons along with the phenyl substituents, and a 1,2-diamino compound that contributes the two nitrogen atoms and the remaining carbon of the pyrazine ring. Specifically, this analysis points to benzil (B1666583) (1,2-diphenylethane-1,2-dione) and a derivative of glycinamide (B1583983) as the primary precursors.
This two-step disconnection strategy is outlined below:
| Disconnection Step | Target Bond | Precursors Identified | Forward Reaction |
| Step 1 | C-N (ethylamino) | 2-Halo-5,6-diphenylpyrazine, Ethylamine | Nucleophilic Aromatic Substitution |
| Step 2 | Pyrazine Ring C-N Bonds | Benzil, Glycinamide derivative | Condensation/Cyclization |
Precursor Synthesis and Optimization Strategies
The primary precursors identified through retrosynthetic analysis are benzil and a suitable 1,2-diamino compound. Benzil is a commercially available compound but can also be synthesized in the laboratory, most commonly through the oxidation of benzoin. researchgate.net
A key intermediate in the synthesis of the target molecule is 5,6-diphenyl-2-hydroxypyrazine. This precursor can be synthesized by the condensation of benzil with glycinamide hydrochloride. google.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and heated to facilitate the cyclization and subsequent aromatization to the pyrazine ring. google.com
Optimization of this precursor synthesis may involve exploring different bases, solvents, and reaction temperatures to maximize the yield and purity of the resulting hydroxypyrazine. For instance, the choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and outcome.
Established Multi-Step Synthetic Routes to this compound
Based on the retrosynthetic analysis and precursor availability, a common multi-step synthetic route to this compound has been established. This route involves the initial formation of the substituted pyrazine core, followed by functionalization at the 2-position.
The formation of the 5,6-diphenylpyrazine core is achieved through a condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamino compound. In this specific synthesis, benzil serves as the 1,2-dicarbonyl component, and glycinamide hydrochloride acts as the 1,2-diamino precursor. google.com The reaction proceeds by heating the two components in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt and catalyze the condensation. google.com This cyclization reaction forms the dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine ring. In some procedures, the oxidation occurs in situ upon exposure to air during the reaction workup.
The two phenyl substituents at the 5 and 6 positions of the pyrazine ring are introduced directly from the starting material, benzil (1,2-diphenylethane-1,2-dione). researchgate.netresearchgate.net The structure of benzil, containing two phenyl groups attached to the dicarbonyl carbons, ensures that the resulting pyrazine ring is appropriately substituted at these positions from the outset of the synthesis. Therefore, no separate step is required for the introduction of these phenyl groups.
The introduction of the ethylamino group at the 2-position of the pyrazine ring is typically achieved through a two-step sequence starting from the 5,6-diphenyl-2-hydroxypyrazine intermediate.
First, the hydroxyl group is converted into a better leaving group, most commonly a halogen such as chlorine or bromine. This is achieved by treating the hydroxypyrazine with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). google.comgoogle.comprepchem.com For example, refluxing 5,6-diphenyl-2-hydroxypyrazine with POCl₃ yields 2-chloro-5,6-diphenylpyrazine. google.comprepchem.com
The second step involves a nucleophilic aromatic substitution reaction. The resulting 2-halo-5,6-diphenylpyrazine is then reacted with ethylamine. libretexts.orglibretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of ethylamine attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the C-N bond. libretexts.orgucsb.edu This reaction is often carried out in a suitable solvent and may be heated to ensure completion. The use of excess ethylamine can also serve as a base to neutralize the hydrogen halide formed during the reaction. chemguide.co.uk
An alternative approach for the introduction of the amino group is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nitrogen nucleophile to avoid over-alkylation, followed by hydrolysis to release the primary amine. libretexts.org However, for the synthesis of a secondary amine like this compound, direct reaction with ethylamine is a more straightforward approach.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | Benzil, Glycinamide HCl | NaOH, Heat | 5,6-Diphenyl-2-hydroxypyrazine | Condensation/Cyclization |
| 2 | 5,6-Diphenyl-2-hydroxypyrazine | POCl₃ or PBr₃ | 2-Chloro/Bromo-5,6-diphenylpyrazine | Halogenation |
| 3 | 2-Chloro/Bromo-5,6-diphenylpyrazine | Ethylamine | This compound | Nucleophilic Aromatic Substitution |
Elucidation of Reaction Mechanisms in Key Synthetic Transformations
The key transformations in the synthesis of this compound involve the formation of the pyrazine ring and the subsequent nucleophilic substitution to introduce the ethylamino group.
The condensation of benzil with a 1,2-diamino compound, such as glycinamide, to form the pyrazine ring proceeds through a series of nucleophilic additions and dehydrations. The reaction is initiated by the nucleophilic attack of one of the amino groups of glycinamide on one of the carbonyl carbons of benzil, forming a hemiaminal intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. Subsequent dehydration of the resulting dihydroxy-dihydropyrazine intermediate leads to the formation of a dihydropyrazine. This dihydropyrazine is then oxidized to the thermodynamically more stable aromatic pyrazine ring.
The introduction of the ethylamino group at the 2-position of the pyrazine ring occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic attack. The reaction proceeds through a two-step process:
Addition of the Nucleophile: The ethylamine, acting as a nucleophile, attacks the carbon atom bonded to the halogen (a good leaving group). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the halide ion, resulting in the final product, this compound.
The rate of this SNAr reaction is influenced by the nature of the leaving group (with iodide being the best and fluoride (B91410) the worst among halogens) and the electron-withdrawing character of the pyrazine ring.
Advancements in Yield Optimization and Scalability for Academic Synthesis
The synthesis of this compound on an academic (milligram to gram) scale typically involves a multi-step process. The core of the molecule, the 5,6-diphenylpyrazine ring, is generally formed first, followed by functionalization to introduce the ethylamino group at the 2-position. A common route involves the condensation of benzil with an appropriate diamine, followed by halogenation and subsequent nucleophilic aromatic substitution (SNAr) with ethylamine.
Yield optimization and scalability for this process face several challenges inherent to heterocyclic synthesis, including managing reaction conditions and purification of intermediates. tandfonline.com Classical methods for pyrazine synthesis have often been criticized for poor yields, harsh reaction conditions, and difficult work-up procedures. tandfonline.com
Advancements have focused on improving the efficiency of key steps. For the initial condensation, controlling the reaction temperature and choice of solvent is critical to maximize the yield of the 5,6-diphenylpyrazine core and minimize side products. The subsequent halogenation, often using reagents like phosphorus oxychloride, must be carefully controlled to ensure selective installation of a halogen at the 2-position.
The final amination step is a critical point for yield optimization. The reactivity of the 2-halopyrazine intermediate with ethylamine can be influenced by several factors. Researchers have explored various conditions to drive this SNAr reaction to completion. These include the use of catalysts, different solvent systems, and temperature modulation. For instance, while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield.
Scalability from a few milligrams to multi-gram quantities for academic purposes introduces further considerations. researchgate.net Direct scaling of a reaction may not be linear, as heat and mass transfer effects become more pronounced. Stirring efficiency, the rate of reagent addition, and temperature control are paramount. Furthermore, purification methods must be considered; while chromatography is feasible for small quantities, it becomes a bottleneck for larger scales. Therefore, developing reaction conditions that yield a product pure enough to be isolated by simple crystallization or extraction is a key goal for scalable academic synthesis.
The table below illustrates hypothetical optimization parameters for the final amination step, based on common challenges in pyrazine synthesis.
| Potential Yield | Low to Moderate | Moderate to High | High | Optimization aims to maximize the conversion of the starting material to the desired product while minimizing purification challenges. |
Green Chemistry Approaches in Pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles like pyrazines to reduce environmental impact. nih.govresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For a multi-step synthesis like that of this compound, incorporating green chemistry can occur at various stages.
One of the most effective green strategies is the development of one-pot syntheses. tandfonline.comingentaconnect.com A one-pot method that combines the condensation to form the pyrazine ring with subsequent aromatization can significantly reduce waste and purification steps. tandfonline.com For instance, a direct condensation of a 1,2-diketone with a 1,2-diamine can be followed by an in-situ oxidation to form the aromatic pyrazine ring, avoiding the isolation of a dihydropyrazine intermediate. tandfonline.comresearchgate.net
The choice of solvent is another key aspect of green synthesis. Many traditional reactions use chlorinated solvents, which are toxic and environmentally harmful. Research has focused on using greener alternatives such as water, ethanol (B145695), or bio-based solvents. researchgate.net Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. researchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with less energy consumption. nih.govresearchgate.net
Catalysis plays a central role in green chemistry. Instead of stoichiometric reagents that are consumed in the reaction and generate waste, catalytic methods are preferred. For pyrazine synthesis, this can include using solid acid catalysts for condensation reactions or developing efficient metal catalysts for cross-coupling or amination steps that can be used in low loadings and potentially recycled. mdpi.com An environmentally benign method reported for general pyrazine synthesis involves a direct condensation of 1,2-diketo compounds with 1,2-diamines catalyzed by potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature, avoiding the need for expensive or toxic catalysts. tandfonline.com
Furthermore, the concept of acceptorless dehydrogenative coupling (ADC) represents an advanced green strategy where alcohols are used as starting materials, producing only water and hydrogen gas as byproducts, which is highly relevant for creating aromatic systems like pyrazines. rsc.org
The table below summarizes green chemistry principles and their potential application to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to Pyrazine Synthesis
| Green Chemistry Principle | Conventional Method | Green Alternative | Relevance to Synthesis of this compound |
|---|---|---|---|
| Waste Prevention | Multi-step synthesis with isolation of intermediates. | One-pot synthesis combining condensation and aromatization. tandfonline.com | Reduces solvent waste and energy consumption from multiple work-ups and purifications. |
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane, Chloroform). | Use of water, ethanol, or bio-derived solvents. researchgate.net | Minimizes worker exposure to toxic chemicals and reduces environmental pollution. |
| Energy Efficiency | Conventional heating under reflux for extended periods. | Microwave-assisted synthesis or reactions at room temperature. nih.govresearchgate.net | Drastically reduces reaction times from hours to minutes, saving significant energy. |
| Catalysis | Use of stoichiometric, often harsh, reagents (e.g., strong oxidants). | Use of catalytic amounts of t-BuOK tandfonline.com or transition metals. rsc.org | Improves atom economy, reduces waste, and allows for milder, more selective reactions. |
Advanced Spectroscopic and Structural Elucidation of 5,6 Diphenyl 2 Ethylamino Pyrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
No published data is available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
No published data is available.
Conformational Analysis and Dynamics via NMR Spectroscopy
No published data is available.
Single-Crystal X-ray Diffraction Analysis of 5,6-Diphenyl-2-(ethylamino)pyrazine
No published data is available.
Crystallographic Parameters and Space Group Determination
No published data is available.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
No published data is available.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
No published data is available.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For the target molecule, this compound, the molecular formula is C₂₀H₁₉N₃.
The theoretical exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated mass serves as a reference for experimental verification. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺. The experimentally measured m/z value for this ion would then be compared to the calculated value. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition.
| Chemical Formula | Species | Calculated Exact Mass (m/z) | Expected Experimental Observation |
|---|---|---|---|
| C₂₀H₁₉N₃ | [M+H]⁺ | 302.1652 | A high-resolution peak within ± 5 ppm of the calculated value. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within a molecule. The predicted characteristic vibrational frequencies for this compound are detailed below, based on known values for its constituent parts: the pyrazine (B50134) ring, the diphenyl substituents, and the ethylamino group.
Key Functional Group Vibrations:
N-H Vibrations: The secondary amine of the ethylamino group is expected to show a characteristic N-H stretching vibration in the FTIR spectrum.
C-H Vibrations: Both aromatic C-H stretches from the phenyl and pyrazine rings and aliphatic C-H stretches from the ethyl group will be present.
C=N and C=C Vibrations: The pyrazine ring and the phenyl groups will exhibit a series of complex stretching vibrations in the fingerprint region.
C-N Vibrations: Stretching of the C-N bonds connecting the ethylamino group to the pyrazine ring and within the pyrazine ring itself will be observable.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in FTIR spectra.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|---|
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 | FTIR (Medium, Sharp) |
| Aromatic C-H Stretch | Phenyl & Pyrazine Rings | 3000 - 3100 | FTIR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2850 - 2980 | FTIR (Medium-Strong), Raman (Medium) |
| C=C / C=N Ring Stretch | Aromatic Rings | 1400 - 1650 | FTIR (Medium-Strong), Raman (Strong) |
| N-H Bend | Secondary Amine (-NH-) | 1550 - 1650 | FTIR (Medium) |
| Aliphatic C-H Bend | Ethyl Group (-CH₂, -CH₃) | 1370 - 1470 | FTIR (Medium) |
| Aromatic C-N Stretch | Pyrazine Ring & Amino Linkage | 1250 - 1350 | FTIR (Medium-Strong) |
| Aromatic C-H Out-of-Plane Bend | Phenyl Rings | 690 - 900 | FTIR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, particularly for compounds with conjugated π-systems. The structure of this compound features an extensive conjugated system composed of the pyrazine ring and two phenyl substituents. The ethylamino group, being an electron-donating group, is expected to influence the electronic transitions.
The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions associated with the aromatic system. Less intense n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms of the pyrazine ring, are also expected, though they may be obscured by the more intense π → π* bands. The presence of the amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylpyrazine, due to the extension of conjugation.
Computational and Theoretical Investigations of 5,6 Diphenyl 2 Ethylamino Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,6-Diphenyl-2-(ethylamino)pyrazine at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic landscape of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. irjweb.com It has been successfully applied to study various pyrazine (B50134) derivatives. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com
For pyrazine derivatives, the distribution of HOMO and LUMO can be significantly influenced by the nature and position of substituents on the pyrazine ring. For instance, in some pyrazine-based boron complexes, the HOMO is localized on the pyrazine ring's carbon atoms, while the LUMO is stabilized by the boron complexation, leading to a narrower HOMO-LUMO gap. kyoto-u.ac.jpworktribe.com This modulation of the energy gap is critical for designing molecules with specific optical and electronic properties. kyoto-u.ac.jp
The HOMO-LUMO gap can be correlated with the electronic properties of substituents, as quantified by their Hammett constants, providing a predictive tool for tuning the electronic characteristics of new derivatives. nih.gov In the case of this compound, the phenyl and ethylamino groups would be expected to influence the electron density distribution and, consequently, the energies and localizations of the HOMO and LUMO. The charge transfer within the molecule can be elucidated through HOMO-LUMO analysis. mahendrapublications.com
Table 1: Illustrative HOMO-LUMO Data for a Generic Pyrazine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Note: This data is illustrative for a triazine derivative and not specific to this compound. The actual values for the target compound would require specific DFT calculations. irjweb.com
Prediction of Chemical Reactivity Indices
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These indices provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT. irjweb.comnih.gov
Key chemical reactivity indices include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap implies greater hardness and lower reactivity. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). A high electrophilicity index suggests a good electrophile, while a low value indicates a good nucleophile. irjweb.com
These parameters are invaluable for understanding the reactivity of this compound in various chemical reactions and for predicting its interaction with other molecules.
Table 2: Calculated Reactivity Descriptors for a Generic Pyrazine Derivative
| Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | 1.8096 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.2228 |
| Electrophilicity Index (ω) | 3.659 |
Note: This data is illustrative and based on a generic triazine derivative. Specific calculations are needed for this compound. irjweb.com
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are typically colored green.
For a pyrazine molecule, the nitrogen atoms generally create regions of high negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The phenyl and ethylamino substituents in this compound would further modulate this surface, influencing its intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational space and the study of dynamic processes. researchgate.net
For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl and ethylamino groups to the pyrazine core, MD simulations can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. nih.gov
MD simulations can also be used to study the interactions of the molecule with its environment, such as a solvent or a lipid membrane. For instance, simulations can show how pyrazine derivatives interact with proteins like human serum albumin (HSA), revealing the key forces driving the binding process, such as hydrophobic interactions. researchgate.net The stability of the complex formed between a pyrazine derivative and a protein can be assessed through MD simulations. researchgate.net
Molecular Docking Studies with Hypothetical Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov
In the context of this compound, molecular docking studies can be performed with various hypothetical biological targets to explore its potential therapeutic applications. For example, based on the known activities of other pyrazine derivatives, one might investigate its binding to targets such as:
Enoyl-ACP reductase: A key enzyme in bacterial fatty acid synthesis, which has been shown to be a target for some pyrazine derivatives. mahendrapublications.com
Histone Deacetylases (HDACs): These enzymes are involved in epigenetic regulation and are important targets in cancer therapy. researchgate.net
Tubulin: A protein that forms microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a validated anti-cancer strategy. researchgate.net
Dihydrofolate Reductase (DHFR): An enzyme involved in folate metabolism, which is a target for antimicrobial and antimalarial drugs. ugm.ac.id
The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, the key interacting residues, and the potential inhibitory activity of the compound. mahendrapublications.comresearchgate.net
Table 3: Illustrative Molecular Docking Results for a Pyrazine Derivative with a Hypothetical Target
| Parameter | Value |
| Target Protein | Enoyl-ACP Reductase |
| Binding Affinity (kcal/mol) | -6.6 |
| Interacting Residues | Tyr158, Met159, Phe149 |
| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |
Note: This data is for a different pyrazine derivative and serves as an example of the type of information obtained from docking studies. mahendrapublications.com
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can also be used to predict various spectroscopic properties of a molecule from first principles. This is valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mahendrapublications.com By comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman spectra, one can assign the observed bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. mahendrapublications.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms in a molecule. nih.gov This can aid in the interpretation of experimental NMR spectra and help in the structural elucidation of new compounds. nih.gov
Electronic Absorption Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov This allows for the interpretation of the electronic transitions, often characterized as HOMO-LUMO transitions or charge-transfer transitions. nih.gov
These predictive capabilities are essential for a comprehensive understanding of the physicochemical properties of this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Theoretical Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and drug discovery. researchgate.net These mathematical models aim to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. researchgate.net For novel compounds like this compound, QSAR/QSPR studies can provide valuable insights into the structural requirements for a desired biological effect, guide the design of new, more potent derivatives, and predict the activity of yet-to-be-synthesized analogues. researchgate.net The development of a robust QSAR/QSPR model can reduce the time and cost associated with drug development by prioritizing lead candidates for synthesis and biological testing. researchgate.net
The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. The process begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally determined. The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors, which are numerical representations of the chemical information. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.
The next step involves selecting the most relevant descriptors that have a significant impact on the biological activity. This is typically achieved using statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) regression. researchgate.net The goal is to develop a mathematical equation that quantitatively describes the relationship between the selected descriptors and the observed activity.
A crucial aspect of QSAR/QSPR modeling is rigorous validation to ensure the predictive power of the developed model. This is often accomplished through internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not used in the model development. researchgate.net A well-validated QSAR model can then be used to predict the activity of new compounds, thereby guiding the synthetic efforts towards more promising candidates. researchgate.net
Detailed Research Findings
While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the general methodology can be illustrated through studies on analogous pyrazine derivatives. For instance, research on pyrazine-benzothiazole conjugates as antiviral agents against SARS-CoV-2 has demonstrated the utility of QSAR in identifying key structural features for biological activity. nih.gov Similarly, 2D-QSAR studies on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives have been successful in generating validated models with high predictive ability for GPCR-6 inhibitory activity. researchgate.net
For a hypothetical QSAR study of this compound and its derivatives, a dataset of compounds with varying substituents on the phenyl rings or the ethylamino group would be required, along with their experimentally determined biological activities. Molecular descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters would be calculated.
An illustrative, hypothetical QSAR model for a series of this compound derivatives might take the following form:
pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(HOMO)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
logP represents the lipophilicity of the compound.
Dipole Moment is an electronic descriptor.
HOMO (Highest Occupied Molecular Orbital) energy is a quantum-chemical descriptor.
β0, β1, β2, and β3 are regression coefficients determined from the statistical analysis.
The signs and magnitudes of the regression coefficients would provide insights into the structure-activity relationship. For example, a positive coefficient for logP would suggest that increasing lipophilicity is favorable for the activity, while a negative coefficient would indicate the opposite.
Interactive Data Tables
The following interactive table represents a hypothetical dataset and the calculated descriptors that would be used in a QSAR study of this compound and its derivatives.
Table 1: Hypothetical Dataset for QSAR Analysis of this compound Derivatives
| Compound | R1 | R2 | pIC50 | logP | Molecular Weight | Dipole Moment (Debye) |
| 1 | H | H | 5.2 | 4.1 | 289.37 | 2.5 |
| 2 | 4-Cl | H | 5.8 | 4.8 | 323.81 | 3.1 |
| 3 | 4-OCH3 | H | 5.5 | 3.9 | 319.40 | 2.8 |
| 4 | H | 4-NO2 | 6.1 | 4.0 | 334.36 | 4.5 |
| 5 | 4-F | 4-F | 5.9 | 4.5 | 325.35 | 3.5 |
Chemical Reactivity and Transformation of 5,6 Diphenyl 2 Ethylamino Pyrazine
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The pyrazine (B50134) ring acts as a strong electron-withdrawing group due to the presence of two electronegative nitrogen atoms. This deactivating effect extends to the attached phenyl rings at the C5 and C6 positions, making them significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The deactivation arises from the inductive electron withdrawal by the pyrazine core, which reduces the electron density of the phenyl rings and destabilizes the cationic intermediate (sigma complex) formed during electrophilic attack.
While direct experimental data on the EAS reactions of 5,6-Diphenyl-2-(ethylamino)pyrazine is not extensively documented in the literature, predictions can be made based on the electronic properties of related heterocyclic systems. researchgate.net Azines, such as pyridine (B92270) and pyrazine, are known to be highly unreactive towards electrophiles. researchgate.net For substitution to occur on the phenyl rings of the target compound, harsh reaction conditions would likely be necessary.
Nucleophilic Substitution Reactions at the Pyrazine Core
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. The positions C3 and C5 (equivalent to C2 and C6 in pyrazine itself) are the most electron-poor and thus the most likely sites for nucleophilic attack.
A key synthetic route to the parent amine, 5,6-diphenylpyrazin-2-amine, involves the nucleophilic displacement of a halide from a precursor like 2-chloro-5,6-diphenylpyrazine. In this reaction, an amine acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it. The reaction is typically carried out under controlled pH conditions.
Oxidation and Reduction Chemistry of the Compound
The functional groups within this compound offer several sites for oxidation and reduction reactions.
Oxidation:
Pyrazine Nitrogens: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA). The synthesis of 2-aminopyrazine (B29847) 1-oxides is a known transformation for the parent scaffold. rsc.org This oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions.
Ethylamino Group: The secondary amine of the ethylamino group could potentially be oxidized under specific conditions, although the pyrazine ring's electron-withdrawing nature may offer some protection. In contrast to anilines, 2-aminopyridine (B139424) and by extension 2-aminopyrazine derivatives show a reduced potential for oxidation. nih.gov
Phenyl Rings and Alkyl Chain: The phenyl rings and the ethyl group are generally stable to mild oxidizing agents. Harsh oxidation conditions would likely lead to the degradation of the entire molecule.
Reduction:
Pyrazine Ring: The aromatic pyrazine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyrazine ring to a dihydropyrazine (B8608421), tetrahydropyrazine, or ultimately a piperazine (B1678402) derivative. The specific outcome depends on the catalyst, pressure, and temperature used.
Imines formed from derivatives: Should the compound be derivatized to include reducible groups like imines or aldehydes, selective reduction can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.org
Stability Studies Under Varied Chemical Conditions (e.g., pH, Temperature, Light)
Specific stability data for this compound is limited, but inferences can be drawn from studies on the parent compound, 2-aminopyrazine, and related heterocycles.
pH: The compound possesses two types of basic centers: the pyrazine ring nitrogens and the exocyclic ethylamino nitrogen. These sites will be protonated under acidic conditions, forming salts. This protonation increases water solubility. In strongly basic conditions, the N-H proton of the ethylamino group could potentially be abstracted, though this would require a very strong base.
Temperature: 2-Aminopyrazine is reported to be stable under normal temperatures and pressures. chemicalbook.com Similarly, this compound is expected to be a thermally stable solid, a characteristic enhanced by its high molecular weight and the presence of stable aromatic rings. Solubility studies on the related 2-aminopyridine show a predictable increase in solubility with rising temperature in various organic solvents. acs.org
Light: Many aromatic compounds can undergo photochemical reactions or degradation upon prolonged exposure to UV light. While no specific photostability studies are available for this compound, it is standard practice to store such chemicals in amber vials to protect them from light.
Chemical Stability: The compound is stable under typical storage conditions, with related structures like 2-aminopyrazine showing stability for years when stored properly. caymanchem.com It is incompatible with strong oxidizing agents, which could lead to decomposition. chemicalbook.com
Table 1: Stability and Solubility Data for the Parent Compound 2-Aminopyrazine
| Parameter | Observation | Reference |
|---|---|---|
| Thermal Stability | Stable under normal temperatures and pressures | chemicalbook.com |
| Long-term Storage | Stable for ≥ 4 years at -20°C | caymanchem.com |
| Incompatibilities | Strong oxidizing agents | chemicalbook.com |
| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide | chemicalbook.com |
| Solubility (PBS, pH 7.2) | 10 mg/ml | caymanchem.com |
| Solubility (Organic) | Soluble in DMF, DMSO, and Ethanol (B145695) (20 mg/ml) | caymanchem.com |
Derivatization Strategies for Analog Synthesis and Scaffold Diversification
The this compound scaffold can be modified at several positions to generate a library of analogs for various applications, such as in medicinal chemistry.
Modification of the Ethylamino Group:
N-Acylation: The secondary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides.
N-Alkylation: Further alkylation can occur with alkyl halides, potentially leading to a tertiary amine.
Reductive Amination: The parent 2-amino-5,6-diphenylpyrazine can undergo reductive amination with various aldehydes or ketones to introduce diverse substituents on the amino group.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would yield the corresponding urea or thiourea derivatives.
Substitution on the Phenyl Rings: As discussed in section 5.1, electrophilic substitution on the phenyl rings is difficult. A more viable strategy would be to use pre-functionalized phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction with a dihalopyrazine core during the initial synthesis. This allows for the introduction of a wide range of substituents onto the phenyl rings.
Modification of the Pyrazine Core:
N-Oxidation: As mentioned in section 5.3, oxidation to the N-oxide can be a useful derivatization, altering the electronic properties of the scaffold. rsc.org
Halogenation: Direct halogenation of the C3 position may be possible under specific conditions, introducing a handle for further cross-coupling reactions.
The development of new 2-aminopyridine and pyrazine derivatives is an active area of research, with new analogs being synthesized to explore their biological activities. nih.gov
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Structure |
|---|---|---|---|
| N-Acylation | Acyl Halides / Anhydrides | -NH- of ethylamino | Amide |
| N-Alkylation | Alkyl Halides | -NH- of ethylamino | Tertiary Amine |
| Reductive Amination | Aldehydes / Ketones + Reducing Agent | Primary amine precursor | Secondary/Tertiary Amine |
| Suzuki Coupling | Substituted Phenylboronic Acids | Halogenated pyrazine precursor | Substituted Phenyl Rings |
| N-Oxidation | Peroxy Acids (m-CPBA) | Pyrazine Ring Nitrogens | N-Oxide |
Advanced Analytical Methodologies for 5,6 Diphenyl 2 Ethylamino Pyrazine in Research Settings
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. While specific validated methods for 5,6-Diphenyl-2-(ethylamino)pyrazine are not widely published, methods for analogous pyrazine (B50134) derivatives can be extrapolated to develop a robust analytical procedure.
A typical HPLC method for a substituted pyrazine would likely employ a reversed-phase column (e.g., C18 or C8) due to the compound's aromatic and hydrophobic nature. The mobile phase would likely consist of a gradient elution system using a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is often preferred to ensure adequate separation of the main compound from potential impurities that may have different polarities.
For quantitative analysis, a UV detector is commonly used, with the detection wavelength set at the maximum absorbance (λmax) of the this compound molecule. To determine this, a UV-Vis spectrum of a pure standard would be recorded. Quantitative analysis is then performed by creating a calibration curve from a series of known concentrations of a reference standard. mdpi.com For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). nih.gov In a study on various pyrazines, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) was effectively used for quantification, demonstrating excellent linearity and precision. nih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Pyrazine Analysis This table is based on a method for other pyrazine compounds and serves as a starting point for method development for this compound. nih.gov
| Parameter | Value/Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
The development of a quantitative HPLC fingerprint can also be a powerful tool for quality control, allowing for the simultaneous assessment of the main component and a profile of its impurities. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The applicability of GC-MS for this compound would depend on its volatility and thermal stability. Given its diphenyl and pyrazine moieties, it is likely to be a semi-volatile compound.
In a typical GC-MS analysis of pyrazines, a heated injector vaporizes the sample, which is then carried by an inert gas through a capillary column. researchgate.net The column, often coated with a non-polar or medium-polarity stationary phase (e.g., a derivative of polysiloxane), separates the components based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.
A significant challenge in the GC-MS analysis of pyrazines is that positional isomers often yield very similar mass spectra, making unambiguous identification difficult. researchgate.netnih.gov Therefore, identification is often confirmed by comparing the gas chromatographic retention indices (RIs) of the analyte with those of known standards on different stationary phases. nih.gov
Table 2: General GC-MS Operating Conditions for Alkylpyrazine Analysis This table provides a general set of parameters that could be adapted for the analysis of this compound, assuming sufficient volatility. researchgate.net
| Parameter | Value/Condition |
| Injector Temperature | 250 °C |
| Column | e.g., DB-1, ZB-5MS (non-polar) or ZB-WAXplus (polar) |
| Carrier Gas | Helium (at a constant flow rate, e.g., 1.2 mL/min) |
| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 250°C) |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | e.g., m/z 40-400 |
For trace analysis of pyrazines in complex matrices, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate the volatile components before GC-MS analysis. sigmaaldrich.com
Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds
Capillary Electrophoresis (CE) offers a high-resolution separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly useful for the analysis of polar and charged compounds and can be a valuable tool for assessing the purity of this compound and separating it from closely related impurities or degradation products. nih.gov
For the analysis of a basic compound like this compound, a low pH buffer would be used to ensure the analyte is protonated and carries a positive charge. The separation is then achieved in a fused-silica capillary under the influence of a high voltage. The order of migration is determined by the charge-to-size ratio of the analytes.
Method development in CE involves optimizing several parameters, including the buffer pH and concentration, applied voltage, and the use of additives. nih.govnih.gov For instance, organic modifiers like methanol or acetonitrile can be added to the buffer to influence the electroosmotic flow and improve the separation of hydrophobic compounds. nih.gov For the separation of chiral compounds, chiral selectors such as cyclodextrins can be added to the running buffer. nih.govnih.gov
Table 3: Illustrative Capillary Electrophoresis Method Development Parameters
| Parameter | Range/Options | Purpose |
| Buffer pH | 2.5 - 7.0 | To control the ionization state of the analyte and impurities. |
| Buffer Composition | Phosphate, Acetate | To provide conductivity and maintain a stable pH. nih.gov |
| Applied Voltage | 15 - 30 kV | To drive the separation; higher voltage generally leads to faster analysis. |
| Organic Modifier | 10-40% Methanol or Acetonitrile | To modify electroosmotic flow and improve solubility and peak shape. nih.gov |
| Capillary Temperature | 20 - 30 °C | To ensure reproducible migration times. |
| Detection | UV/Vis (e.g., at λmax) | For quantification and detection of analytes. |
The precision of CE methods can be comparable to that of HPLC, and they often require minimal sample preparation. nih.gov
Spectrophotometric and Fluorometric Assay Development for Detection and Quantification
UV-Visible spectrophotometry and fluorometry are fundamental techniques for the quantification of compounds that absorb or emit light, respectively.
UV-Visible Spectrophotometry: This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. youtube.com For quantification of this compound, a stock solution of a known concentration would be prepared in a suitable solvent (e.g., ethanol (B145695) or methanol). The UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration would then be constructed using a series of dilutions of the stock solution. ajpamc.com This method is simple and rapid but can be susceptible to interference from other compounds in a mixture that absorb at the same wavelength. thermofisher.com Derivative spectroscopy can sometimes be used to resolve overlapping spectral bands and improve selectivity. youtube.com
Fluorometric Assays: Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. Many pyrazine derivatives have been shown to be fluorescent. researchgate.netacs.orgglobethesis.com The fluorescence properties, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the solvent environment. researchgate.netacs.org To develop a fluorometric assay for this compound, its native fluorescence would first need to be characterized. If the compound is fluorescent, a quantitative method can be developed by creating a calibration curve of fluorescence intensity versus concentration.
Table 4: Spectroscopic Properties of Representative Pyrazine Derivatives This data is for illustrative purposes as the specific spectroscopic properties of this compound would need to be experimentally determined.
| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| Imidazo[1,2-a]pyrazine derivative | ~350-450 | ~450-850 | Acetonitrile | researchgate.net |
| Dichlorodicyanopyrazine | Not specified | ~637 (phosphorescence) | Solid State | acs.org |
Application of Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the unambiguous identification of unknown compounds.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly powerful for the structural elucidation of impurities or metabolites without the need for their isolation. Recently, hyperpolarized NMR spectroscopy, using techniques like Signal Amplification by Reversible Exchange (SABRE), has been used for the highly selective and sensitive detection of pyrazines in complex mixtures like edible oils, even on low-field benchtop NMR systems. acs.orgnih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. As components elute from the GC column, their vapor-phase IR spectra are recorded. This technique is exceptionally useful for distinguishing between isomers that may have identical mass spectra. nih.govresearchgate.netnih.gov For example, regioisomeric dimethoxybenzylpiperazines, which were indistinguishable by GC-MS, could be clearly differentiated by their unique vapor-phase IR spectra. nih.gov Given that various isomers of substituted diphenylpyrazines could be formed during synthesis, GC-IR would be a critical tool for their definitive identification, provided the compounds are amenable to GC analysis. ojp.govojp.gov
These advanced hyphenated techniques provide a level of analytical detail that is often unattainable with standalone methods, making them essential for in-depth research on compounds like this compound.
No Information Available for this compound in Non-Clinical Chemical Sciences
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the potential non-clinical applications of the chemical compound this compound in the field of chemical sciences.
Extensive searches were conducted to locate research pertaining to the utilization of this compound in the following areas:
As a Molecular Probe for Biological System Investigations
As a Building Block or Intermediate in Complex Organic Synthesis
In Materials Science for Optoelectronic or Other Functional Properties
As a Catalyst or Ligand in Organic Transformations
General information on the broader class of pyrazine compounds indicates their wide-ranging applications in areas such as medicinal chemistry, materials science, and as flavoring agents. Pyrazine derivatives are known to be used as building blocks in organic synthesis and some have been investigated for their fluorescent properties. However, no specific details or research findings could be attributed to this compound itself.
Due to the complete absence of specific data for this particular compound, it is not possible to provide an article detailing its potential applications, research findings, or create data tables as requested. The provided reference numbers in the prompt could not be linked to any specific literature concerning this compound.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its non-clinical applications in chemical sciences cannot be generated at this time.
Emerging Research Directions and Future Perspectives for 5,6 Diphenyl 2 Ethylamino Pyrazine
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that can be harsh, low-yielding, or require expensive and environmentally harmful catalysts. tandfonline.comingentaconnect.com Consequently, a significant area of research is the development of greener and more efficient synthetic pathways.
One promising approach is the one-pot synthesis method, which simplifies the reaction process and reduces waste. tandfonline.comresearchgate.net A notable green chemistry strategy involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method avoids the need for expensive catalysts and high temperatures. tandfonline.com Other sustainable approaches include the use of manganese pincer complexes as catalysts for the dehydrogenative coupling of β-amino alcohols, which produces hydrogen gas and water as the only byproducts, making the process atom-economical and environmentally benign. nih.gov
The classical route for preparing pyrazines involves the condensation of 1,2-diketones with 1,2-diamines to form dihydropyrazines, which are then aromatized. tandfonline.com However, many of these traditional methods suffer from poor yields and difficult work-up procedures. tandfonline.com Modern variations aim to overcome these limitations. For instance, the use of microwave irradiation has been shown to be essential for the efficient halogenation of 2-aminopyrazine (B29847), a key starting material for many derivatives. thieme.de
Table 1: Comparison of Synthetic Routes for Pyrazine Derivatives
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Classical Condensation | Varies | Often harsh (e.g., high temp) | Straightforward concept | Poor yield, tedious work-up tandfonline.com |
| One-Pot Condensation | Potassium tert-butoxide | Room temperature, aqueous methanol | High yield, cost-effective, environmentally benign tandfonline.com | Substrate scope may be limited |
| Dehydrogenative Coupling | Manganese pincer complexes | 150°C, toluene | Atom-economical, sustainable nih.gov | Requires specific catalyst |
| Microwave-Assisted Halogenation | N-Bromosuccinimide | Acetonitrile (B52724), microwave | Excellent yields, rapid | Requires specialized equipment |
Advanced Computational Modeling and Predictive Studies
Computational tools are increasingly vital in predicting the properties and activities of novel compounds, thereby accelerating the drug discovery process. For 5,6-Diphenyl-2-(ethylamino)pyrazine and its analogs, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable.
Molecular docking simulations can predict the binding orientation of a ligand within the active site of a target protein. japsonline.comdoaj.org For instance, studies on pyrazine derivatives as inhibitors of PIM-1 kinase have identified key amino acid residues (such as Glu171, Glu121, and Lys67) that are crucial for ligand-receptor interactions through hydrogen bonding. japsonline.com These insights are instrumental in designing more potent and selective inhibitors. japsonline.com
3D-QSAR models can establish a correlation between the structural features of a series of compounds and their biological activity. japsonline.com By generating pharmacophore models, researchers can identify the essential structural requirements for a desired activity. japsonline.com For example, a study on 3-(pyrazin-2-yl)-1H-indazole derivatives revealed that the inclusion of strong electron-withdrawing groups on the pyrazine ring decreased PIM-1 kinase inhibitory activity. japsonline.com Such predictive models guide the synthesis of new derivatives with enhanced efficacy. rsc.orgresearchgate.net
Identification of New Biological Targets and Unexplored Mechanistic Insights
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.comnih.govresearchgate.net While pyrazine derivatives are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects, there is still much to explore regarding their specific molecular targets and mechanisms of action. tandfonline.commdpi.comnih.gov
Recent research has focused on identifying novel protein targets for pyrazine compounds. For example, some pyrazine derivatives have been investigated as inhibitors of protein kinases like PIM-1 and dual c-Src/Abl kinases, which are implicated in cancer. japsonline.comresearchgate.net The structural features of these compounds, such as the substitution pattern on the pyrazine ring, play a crucial role in their inhibitory activity. japsonline.com
Furthermore, mechanistic studies are uncovering new ways in which these compounds exert their effects. For instance, some pyrrolopyrazinedione derivatives have been shown to induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells by modulating Bcl-2 family proteins. mdpi.com Understanding these intricate molecular interactions is key to developing more effective and targeted therapies.
Integration into Supramolecular Assemblies and Nanomaterials
The unique electronic and structural properties of pyrazine derivatives make them attractive building blocks for supramolecular chemistry and nanotechnology. Their ability to participate in various non-covalent interactions allows for the construction of well-defined, functional architectures.
The integration of pyrazine-containing molecules into nanomaterials is an emerging area with significant potential. For example, nanoparticles of a pyrazolo-pyridazine derivative have demonstrated promising cytotoxic activity against various cancer cell lines. nih.gov These nanoformulations can enhance the delivery and efficacy of the active compound. nih.gov The development of such systems could lead to novel therapeutic strategies with improved targeting and reduced side effects.
Development of Novel Analytical Methodologies for Complex Matrices
The accurate detection and quantification of pyrazine derivatives in complex samples, such as food products and biological fluids, is crucial for quality control and research purposes. vscht.czoup.com The development of sensitive and selective analytical methods is therefore an ongoing area of investigation.
Several advanced analytical techniques have been employed for the analysis of pyrazines. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods. vscht.cznih.govacs.org To enhance sensitivity, particularly for trace amounts, techniques like solid-phase microextraction (SPME) are often coupled with GC-MS. vscht.czacs.org
More recently, novel approaches such as SABRE (Signal Amplification by Reversible Exchange) hyperpolarized NMR spectroscopy have been developed for the quantitative detection of pyrazines in edible oils. acs.org This method offers high sensitivity and selectivity without the need for complex sample pretreatment. acs.org The continuous improvement of these analytical methodologies will be essential for future research and applications involving pyrazine compounds.
Theoretical Basis for Further Chemical Biology and Drug Discovery Research
The pyrazine nucleus is a cornerstone in the design of new therapeutic agents. nih.goveurekaselect.com Its versatile chemical nature allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties. nih.govnih.gov The pyrazine ring can be found in several clinically used drugs, highlighting its importance in drug design. nih.goveurekaselect.com
The future of drug discovery involving pyrazine derivatives lies in a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation. nih.govacs.org Structure-based drug design, guided by computational predictions, will continue to be a powerful strategy for identifying novel inhibitors of key biological targets. acs.orgresearchgate.net
The exploration of pyrazine-based hybrids, where the pyrazine scaffold is combined with other pharmacologically active moieties, is a particularly promising avenue. mdpi.comnih.gov This strategy can lead to the development of compounds with enhanced potency and novel mechanisms of action. mdpi.com As our understanding of the chemical biology of pyrazines deepens, so too will our ability to design and develop the next generation of pyrazine-based therapeutics.
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Diphenyl-2-(ethylamino)pyrazine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution reactions. For example, in a related synthesis (5,6-diphenylpyrazine derivatives), 6-iodo-2,3-diphenylpyrazine was reacted with 4-hydroxybutyl(isopropyl)amine in sulfolane or N-methylpyrrolidone solvents, using bases like potassium carbonate at controlled temperatures (typically −20°C to 20°C) . Key factors include solvent polarity (to stabilize intermediates), base strength (to deprotonate reactants), and stoichiometric ratios (2–3 molar equivalents of reagents for optimal yield). Monitoring reaction progress via LC-MS or TLC is critical to avoid side products.
Q. How can spectroscopic and computational methods characterize the vibrational modes and electronic transitions of this compound?
Vibrational dynamics and electronic excited states can be analyzed using multiconfiguration time-dependent Hartree (MCTDH) simulations, which account for all 24 vibrational modes in pyrazine derivatives. Experimental validation via UV-Vis absorption spectra (e.g., S₂ state excitation benchmarks) and FT-IR/Raman spectroscopy can resolve coupling between electronic states and vibrational motion . Computational modeling should preserve molecular symmetries to ensure accuracy in predicting spectral features.
Advanced Research Questions
Q. What strategies tune the electronic properties of this compound for applications in heterogeneous catalysis?
Substituent engineering is critical. For instance, electron-withdrawing groups (e.g., nitro, fluoro) on pyrazine rings enhance electrophilicity, as seen in graphite-conjugated pyrazines (GCPs) for oxygen reduction catalysis. Introducing ethylamino or phenyl groups could modulate electron density at the pyrazine core, affecting charge transfer in catalytic cycles . Testing catalytic activity via cyclic voltammetry in alkaline electrolytes, combined with DFT calculations, can reveal structure-activity relationships.
Q. How can researchers resolve contradictions in thermal stability data for pyrazine derivatives with varying substituents?
Thermal stability is influenced by substituent electronic and steric effects. For example, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano-pyrazine exhibits a decomposition temperature >200°C due to strong electron-withdrawing groups stabilizing the molecular framework . Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres can isolate decomposition pathways. Contradictions may arise from differing measurement conditions (e.g., heating rates, sample purity), necessitating standardized protocols.
Q. What experimental designs are effective for probing bioactivity in pyrazine derivatives without reliable prior data?
Bioactivity screening should combine LC-MS metabolomic profiling (to detect natural product analogs) and targeted assays. For example, inactive fractions from microbial extracts containing pyrazine derivatives were analyzed via high-resolution ESI-MS and NMR to identify novel structures, followed by cytotoxicity assays against cancer cell lines . Dose-response studies and molecular docking simulations (targeting enzymes like kinases or sulfotransferases) can prioritize compounds for further development.
Methodological Notes
- Synthesis Optimization : Use polar aprotic solvents (e.g., NMP, DMSO) and weak bases (e.g., K₂CO₃) for nucleophilic substitutions to minimize side reactions .
- Catalytic Tuning : Correlate Hammett constants of substituents with electrochemical performance metrics (e.g., turnover frequency) .
- Data Contradictions : Replicate thermal stability tests using identical instrumentation settings and validate purity via HPLC before comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
